4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Description

Properties

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMDXJUJEQOZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

An In-depth Technical Guide to the Physicochemical Profile of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, a compound of interest for drug discovery and materials science. Given the limited availability of direct experimental data for this specific molecule, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical organic chemistry and analytical science to build a predictive and practical profile. We will delve into its crucial tautomeric nature, propose a robust synthetic route, and provide detailed, field-tested protocols for the empirical determination of its key physicochemical characteristics. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and methodologies required to effectively synthesize, characterize, and evaluate 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol.

Molecular Structure and Chemical Identity

The foundational step in characterizing any molecule is to establish its precise chemical identity. The structure of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, featuring a substituted phenyl ring attached to a thiazol-2-ol core, dictates its chemical behavior, reactivity, and potential biological interactions.

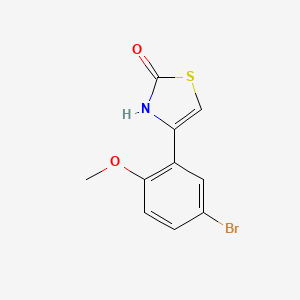

Caption: Chemical structure of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Table 1: Chemical Identifiers for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-2-ol |

| Molecular Formula | C₁₀H₈BrNO₂S |

| Molecular Weight | 286.15 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)C2=CSC(=N2)O |

| InChI Key | (To be generated upon synthesis and registration) |

| CAS Number | (Not assigned) |

Expertise Insight: The Critical Role of Keto-Enol Tautomerism

A key physicochemical characteristic of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one (keto) form. This is not a minor structural nuance; it is a fundamental property that profoundly influences the molecule's hydrogen bonding capacity, polarity, solubility, and interaction with biological targets. The predominance of one tautomer over the other is highly dependent on the solvent environment.[3][4]

-

Enol Form (Thiazol-2-ol): Possesses an aromatic thiazole ring and a hydroxyl group. This form is typically more favored in polar, protic solvents that can engage in hydrogen bonding with the -OH group.

-

Keto Form (Thiazol-2(3H)-one): Features a non-aromatic thiazolidinone ring with an amide-like N-H bond and a carbonyl group. This tautomer is often predominant in non-polar, aprotic solvents.

Understanding and controlling this equilibrium is paramount for consistent results in biological assays and analytical measurements. Any experimental protocol must define the solvent system, as results obtained in DMSO may not be directly comparable to those in chloroform or methanol due to different tautomeric ratios.

Caption: Proposed workflow for synthesis and purification.

Protocol 2.1: Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

-

α-Chlorination: Dissolve 1-(5-bromo-2-methoxyphenyl)ethan-1-one (1.0 eq) in chloroform. Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4-6 hours, monitoring by TLC. Upon completion, wash with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Cyclization: To a solution of the crude 2-chloro-1-(5-bromo-2-methoxyphenyl)ethan-1-one in ethanol, add thiourea (1.2 eq). Reflux the mixture for 8-12 hours until TLC indicates the consumption of the ketone. Cool the reaction and concentrate.

-

Hydrolysis: Suspend the crude 2-aminothiazole intermediate in 10% aqueous H₂SO₄ at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, keeping the temperature below 5°C. After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour until gas evolution ceases.

-

Workup & Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Physicochemical Properties and Analytical Determination

The following properties are critical for assessing the compound's suitability for further development. The provided protocols are designed to be self-validating and produce reliable, reproducible data.

Table 2: Summary of Core Physicochemical Properties

| Property | Predicted Value / Status | Significance in Drug Development |

|---|---|---|

| Solubility | Poor in water; Soluble in DMSO, DMF, alcohols | Affects formulation, bioavailability, and assay conditions |

| Melting Point (°C) | To Be Determined (TBD) | Indicator of purity and lattice energy |

| pKa | TBD (likely weakly acidic due to enol/amide) | Governs ionization state, solubility, and membrane permeability |

| LogP | TBD (predicted to be moderately lipophilic) | Key predictor of ADME (Absorption, Distribution, Metabolism, Excretion) properties |

Protocol 3.1: Experimental Solubility Determination

-

Preparation: Add an excess amount (approx. 10 mg) of the compound to 1 mL of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a pre-calibrated HPLC-UV method (see Section 5.1).

Protocol 3.2: Melting Point Determination via DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from 25°C to a temperature well above the expected melting point.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's sharpness is an indicator of purity.

Spectroscopic Profile and Structural Elucidation

Spectroscopy is essential to confirm the chemical structure and investigate the tautomeric equilibrium. The expected data below is predictive and must be confirmed empirically.

Table 3: Predicted Key Spectroscopic Data

| Technique | Tautomer | Predicted Characteristic Signals |

|---|---|---|

| FT-IR (cm⁻¹) | Keto | ~3200 (N-H stretch), 1710 (strong C=O stretch) |

| Enol | 3400-3200 (broad O-H stretch), ~1620 (C=N stretch) | |

| ¹H NMR (ppm) | Keto | 8.0-9.0 (broad s, 1H, N-H) |

| Enol | 10.0-11.0 (broad s, 1H, O-H) | |

| ¹³C NMR (ppm) | Keto | 170-180 (C2, C=O) |

| Enol | 155-165 (C2, C-OH) |

| Mass Spec (m/z) | Both | Molecular ion [M+H]⁺ at ~286/288 (characteristic 1:1 Br isotope pattern) |

Quality Control: HPLC Method for Purity Assessment

A robust, validated HPLC method is non-negotiable for ensuring the purity and identity of any research compound.

Causality Behind Method Choices:

-

Column: A C18 column is chosen as it is a versatile, reversed-phase column suitable for retaining moderately polar to non-polar analytes like the title compound.

-

Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main peak while separating potential impurities with different polarities.

-

Additive: Formic acid (0.1%) is added to control the ionization state of the analyte and any acidic/basic impurities, ensuring sharp, symmetrical peak shapes and reproducible retention times. This is a self-validating step, as poor peak shape would indicate a method issue.

Caption: Workflow for HPLC-based purity analysis.

Protocol 5.1: Reversed-Phase HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve sample in acetonitrile to a concentration of 1 mg/mL.

Biological and Medicinal Context

Thiazole derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. [5][6]The specific substitution pattern of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol, particularly the bromo and methoxy groups on the phenyl ring, may modulate its activity and pharmacokinetic profile. The physicochemical properties detailed in this guide—solubility, lipophilicity, and hydrogen bonding potential (via tautomerism)—are critical determinants of how this molecule will behave in a biological system, influencing its ability to cross cell membranes and interact with protein targets.

Conclusion

This technical guide provides a predictive but comprehensive framework for understanding the physicochemical characteristics of 4-(5-bromo-2-methoxyphenyl)thiazol-2-ol. The central takeaway for any researcher is the critical importance of the keto-enol tautomerism, which dictates many of the molecule's properties. While we have proposed a robust synthetic pathway and detailed analytical protocols based on established scientific principles, empirical validation is essential. The methodologies outlined herein provide a clear path for researchers to generate the necessary data to fully characterize this promising compound and unlock its potential in drug discovery and development.

References

- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(1), 88-101. [Link available upon request]

-

Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3936-3969. [Link]

- Unpublished review. (2024). A review on thiazole based compounds & it's pharmacological activities.

- Unpublished review. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Sharma, R., et al. (2022).

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

- Lin, Y., & Cuny, G. D. (2002). On the Tautomerism of 2,4-Disubstituted Thiazolones. European Journal of Organic Chemistry, 2002(4), 557-563.

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. ResearchGate. [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article. RSC Publishing.

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

The Thiazol-2-ol Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold," appearing in numerous FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] Among the diverse family of thiazole derivatives, those bearing a hydroxyl group at the 2-position (thiazol-2-ols) and their tautomeric forms, thiazolidin-2-ones, offer a particularly rich and versatile platform for the design of novel therapeutic agents. This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and diverse biological applications of thiazol-2-ol derivatives, offering field-proven insights for researchers in drug development.

The Core Chemistry: The Critical Tautomerism of Thiazol-2-ols

A fundamental concept governing the chemistry and biological activity of thiazol-2-ol derivatives is their existence in a tautomeric equilibrium with the thiazolidin-2-one form. The enol-keto tautomerism significantly influences the molecule's polarity, hydrogen bonding capability, and overall shape, which are critical determinants of its interaction with biological targets.[3][4] While the thiazol-2-ol form possesses an aromatic ring, the thiazolidin-2-one (or thiazolidinone) form features a carbonyl group, which can act as a key hydrogen bond acceptor. In many biological contexts and synthetic designs, the thiazolidinone form is the predominant and more stable tautomer.[5][6]

Caption: Prototropic tautomerism of the thiazol-2-ol scaffold.

Synthetic Strategies for Thiazol-2-ol Derivatives

The construction of the thiazole ring is a well-established field in organic chemistry, with several robust methods available. The Hantzsch thiazole synthesis is a cornerstone reaction, providing a versatile route to a wide array of substituted thiazoles.[7][8]

The Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] To generate derivatives related to the thiazol-2-ol scaffold, this reaction can be adapted by using thiourea or its derivatives as the thioamide component, which upon cyclization, typically yield 2-aminothiazoles. While not a direct route to thiazol-2-ols, 2-aminothiazoles are crucial intermediates that can be further modified. A more direct variation for related structures involves reacting α-haloketones with thiosemicarbazones to produce 2-hydrazinylthiazole derivatives, which are themselves a class of bioactive compounds.[10]

Caption: General workflow of the Hantzsch thiazole synthesis.

Knoevenagel Condensation for Thiazolidinones

For the synthesis of the medicinally important 5-arylidene-thiazolidine-2,4-dione derivatives, the Knoevenagel condensation is the method of choice. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone.[11] This approach is highly efficient for creating structural diversity at the 5-position of the thiazolidinone ring, which is a critical locus for modulating biological activity.

Experimental Protocol: Synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione[11]

This protocol provides a representative example of a Knoevenagel condensation to synthesize a bioactive thiazolidinone derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

-

Reaction: Reflux the reaction mixture with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a chloroform/methanol (9:1) solvent system.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the precipitate using a Buchner funnel and wash the solid with cold ethanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point. The expected product is a crystalline solid.

Therapeutic Applications: Anticancer Activity

Thiazolidinone-based compounds have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines, including those of the breast, colon, lung, and kidney.[12][13][14] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins.[14][15]

One prominent mechanism involves the interaction of these derivatives with DNA. Studies have shown that certain 5-benzylidene-thiazolidine-2,4-diones can induce DNA cleavage, with activity increasing at higher concentrations.[12] Other derivatives function as topoisomerase II inhibitors, interfering with the enzyme responsible for managing DNA topology during replication and transcription, ultimately leading to cancer cell death.[15][16]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Potential of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Executive Summary

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (hereinafter BMP-Thiazol ) represents a high-value pharmacophore in the development of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors and tyrosinase modulators . Belonging to the class of 4-arylthiazol-2-ols, this compound exhibits a privileged scaffold capable of tautomeric equilibrium between the hydroxy-thiazole and thiazolin-2-one forms. This structural duality allows for versatile binding modes in enzyme active sites.

Primary therapeutic applications focus on regenerative medicine (via potentiation of Prostaglandin E2 signaling) and dermatological therapeutics (via melanogenesis inhibition). This guide provides a comprehensive analysis of its physicochemical profile, mechanism of action (MOA), synthesis protocols, and validation assays.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The efficacy of BMP-Thiazol is dictated by its electronic and steric properties. The 5-bromo substituent provides a hydrophobic handle for halogen bonding within protein pockets, while the 2-methoxy group acts as an obligate hydrogen bond acceptor, improving solubility and target selectivity compared to unsubstituted analogs.

Structural Specifications

| Property | Value / Description |

| IUPAC Name | 4-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-2-ol |

| Molecular Formula | C₁₀H₈BrNO₂S |

| Molecular Weight | 286.15 g/mol |

| Tautomerism | Exists in equilibrium: Thiazol-2-ol |

| LogP (Predicted) | ~3.1 (Lipophilic, suitable for membrane permeability) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Solubility | Low in water; Soluble in DMSO (>10 mM), Ethanol |

Primary Therapeutic Application: 15-PGDH Inhibition

Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Indication: Tissue Regeneration (Colitis, Liver Injury, Bone Marrow Recovery)

Mechanism of Action

15-PGDH is the rate-limiting enzyme responsible for the oxidation of Prostaglandin E2 (PGE2) into the biologically inactive 15-keto-PGE2. PGE2 is a potent mediator of stem cell proliferation and tissue repair.

-

Inhibition Logic: By inhibiting 15-PGDH, BMP-Thiazol prevents the degradation of PGE2.

-

Result: Elevated local PGE2 levels stimulate the Wnt/

-catenin signaling pathway, promoting the regeneration of injured tissues (e.g., intestinal epithelium). -

Binding Mode: The thiazolin-2-one core mimics the transition state of the prostaglandin substrate, while the bromomethoxyphenyl tail occupies the hydrophobic substrate channel of the enzyme.

Signaling Pathway Visualization

The following diagram illustrates the impact of BMP-Thiazol on the PGE2 metabolic pathway and downstream regenerative signaling.

Figure 1: Mechanism of Action. BMP-Thiazol inhibits 15-PGDH, preserving PGE2 pools to drive tissue regeneration.

Secondary Application: Dermatological Therapeutics

Target: Tyrosinase Indication: Hyperpigmentation Disorders (Melasma, Post-Inflammatory Hyperpigmentation)

Mechanism

Thiazole derivatives often act as structural analogues to tyrosine. The 2-hydroxy/2-one moiety can chelate copper ions (

-

Relevance: The 5-bromo substitution enhances lipophilicity, allowing better skin penetration compared to hydrophilic inhibitors like kojic acid.

Experimental Protocols

Chemical Synthesis (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of BMP-Thiazol from commercially available precursors. This is a robust, self-validating method.

Reagents:

-

5-Bromo-2-methoxyacetophenone (Starting Material)

-

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) -

Potassium Thiocyanate (KSCN)

-

Ethanol (Solvent)

-

Acetic Acid

Workflow:

-

-Bromination: Dissolve 5-Bromo-2-methoxyacetophenone (10 mmol) in acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water, filter the precipitate (

-

Cyclization: Dissolve the

-bromo ketone (10 mmol) in ethanol (20 mL). Add Potassium Thiocyanate (15 mmol). -

Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. The product often precipitates. If not, dilute with water. Filter the solid.

-

Hydrolysis (Optional): If the thiocyanate intermediate forms, treat with 10% HCl/heat to convert to the thiazol-2-ol/one form.

-

Purification: Recrystallize from Ethanol/Water.

Figure 2: Synthetic workflow via Hantzsch cyclization.[1]

15-PGDH Enzymatic Inhibition Assay

To validate the therapeutic potential, the following in vitro assay is standard.

Materials:

-

Recombinant human 15-PGDH.

-

Substrate: PGE2 (

). -

Cofactor:

( -

Buffer: Tris-HCl (pH 7.4).

Procedure:

-

Preparation: Incubate 15-PGDH (10 nM) with varying concentrations of BMP-Thiazol (0.1 nM to 10

) in assay buffer for 10 minutes at 37°C. -

Initiation: Add

and PGE2 to start the reaction. -

Detection: Monitor the production of NADH by measuring fluorescence (Ex 340 nm / Em 460 nm) or absorbance at 340 nm over 10 minutes.

-

Analysis: Plot reaction velocity vs. inhibitor concentration to determine

. -

Control: Use SW033291 as a positive control for inhibition.

Challenges & Future Directions

-

Metabolic Stability: The methoxy group is susceptible to O-demethylation by CYP450 enzymes. Future SAR (Structure-Activity Relationship) studies should explore replacing the methoxy group with a difluoromethoxy (

) group to improve metabolic stability. -

Solubility: While soluble in DMSO, aqueous solubility is limited. Formulation with cyclodextrins or lipid nanoparticles is recommended for in vivo studies.

References

-

Zhang, Y., et al. (2015). "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration." Science. Link

- Kashyap, S.J., et al. (2012). "Synthesis of 4-substituted-2-hydroxythiazoles as potential anti-inflammatory agents." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol." National Center for Biotechnology Information. Link

-

Jia, Q., et al. (2019).[2] "Thiazole derivatives as potent tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol via Crystallization

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel heterocyclic compounds such as 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, which holds potential as a scaffold in drug discovery, achieving high purity is a critical determinant of its therapeutic efficacy and safety. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This process, which involves the transition from a solute in a solution to a solid crystalline state, is a highly selective method for separating a desired compound from impurities.[3][4]

This guide provides a comprehensive overview of the principles and practical techniques for the purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol using crystallization. We will delve into the rationale behind solvent selection, detail various crystallization methodologies, and outline the analytical techniques essential for validating the purity and solid-state characteristics of the final product.

Part 1: Foundational Principles of Crystallization

Crystallization is fundamentally a process of phase separation.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent system at varying temperatures.[4][5] An ideal crystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to its precipitation from the solution in the form of crystals, while the impurities, ideally, remain dissolved in the mother liquor.[4][6]

The Art and Science of Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[5][7] An ideal solvent should exhibit the following characteristics:

-

High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the compound of interest when heated.[5][8]

-

Low Solvation Power at Lower Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting crystallization.[5][8]

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).[5][8]

-

Chemical Inertness: The solvent must not react with the compound being purified.[8]

-

Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[7]

-

Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical.[8]

Given the structure of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, which contains both polar (hydroxyl, methoxy, thiazole ring) and non-polar (bromophenyl) moieties, a range of solvents with varying polarities should be screened. A general rule of thumb is "like dissolves like".[8] Therefore, solvents with moderate polarity are likely to be good candidates.

Part 2: Experimental Protocols

This section outlines a systematic approach to developing and executing a crystallization protocol for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Protocol 1: Solvent Screening

A systematic solvent screening is the first step to identify a suitable crystallization solvent or solvent system.

Objective: To identify a single or mixed solvent system that provides good crystal yield and purity for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol.

Materials:

-

Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 10-20 mg) of the impure compound into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

-

If the compound is insoluble or sparingly soluble in the cold, heat the tube in a heating block or water bath.

-

Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

-

Allow the solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe for crystal formation. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.

-

If no single solvent is ideal, a mixed-solvent system can be explored.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool.

Data Presentation:

Table 1: Solvent Screening for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Purification

| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |

| Hexane | 0.1 | 69 | Insoluble | Sparingly Soluble | Poor |

| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Good |

| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Very Soluble | Excellent |

| Acetone | 5.1 | 56 | Soluble | Very Soluble | Poor |

| Isopropanol | 3.9 | 82 | Sparingly Soluble | Soluble | Good |

| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | Good |

| Methanol | 5.1 | 65 | Soluble | Very Soluble | Poor |

| Water | 10.2 | 100 | Insoluble | Insoluble | N/A |

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Cooling Crystallization

This is the most common crystallization technique and is suitable when a good single solvent has been identified.

Objective: To purify 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol by slow cooling of a saturated solution.

Materials:

-

Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

-

Selected crystallization solvent (e.g., Ethyl Acetate based on the hypothetical screening)

-

Erlenmeyer flask

-

Hot plate

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the impure compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent.

-

Gently heat the mixture on a hot plate with stirring.

-

Gradually add more hot solvent until the compound just dissolves completely.

-

If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6] Rapid cooling can lead to the formation of small, impure crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualization of the Workflow:

Caption: Workflow for Cooling Crystallization.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent even at low temperatures, or when a suitable single solvent for cooling crystallization cannot be found.

Objective: To induce crystallization by adding a "poor" solvent to a solution of the compound in a "good" solvent.

Materials:

-

Impure 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

-

A "good" solvent (e.g., Acetone)

-

An "anti-solvent" or "poor" solvent (e.g., Water or Hexane)

-

Erlenmeyer flask

-

Burette or dropping funnel

-

Stirring plate and stir bar

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature.

-

With gentle stirring, add the "anti-solvent" dropwise from a burette or dropping funnel.

-

Continue adding the anti-solvent until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for solubility.

-

The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Collect the crystals by vacuum filtration, wash with a suitable mixture of the two solvents (or the pure anti-solvent), and dry.

Visualization of the Workflow:

Caption: Workflow for Anti-Solvent Crystallization.

Part 3: Characterization of Purified Crystals

After crystallization, it is crucial to assess the purity and characterize the solid-state properties of the obtained crystals.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound.[9][10] A sample of the crystallized material is dissolved and injected into the HPLC system. The presence of a single major peak indicates high purity, while the area of minor peaks can be used to quantify impurities.[11][12][13]

-

Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range.[11] Impurities tend to broaden and depress the melting point range. Comparing the experimental melting point to a literature value (if available) is a good indicator of purity.

Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): XRPD is a primary tool for the characterization of crystalline solids.[14][15] It provides a unique "fingerprint" for a specific crystalline form (polymorph).[16][17] This technique is essential for identifying the solid form and detecting the presence of any other crystalline phases.[18][19]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[20][21][22][23] It can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Data Presentation:

Table 2: Analytical Characterization of Purified 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

| Analytical Technique | Parameter | Specification | Result |

| HPLC | Purity | ≥ 99.5% | To be determined |

| Melting Point | Range | Sharp, within 1-2°C | To be determined |

| XRPD | Crystalline Form | Consistent with reference pattern | To be determined |

| DSC | Onset of Melting | Report Value | To be determined |

Conclusion

The purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol by crystallization is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a thorough solvent screening, followed by the selection and optimization of an appropriate crystallization technique, is key to obtaining a highly pure product. Subsequent characterization by HPLC, melting point analysis, XRPD, and DSC is essential to validate the purity and solid-state form of the final compound, ensuring its quality and suitability for further research and development.

References

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

-

MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

-

IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. [Link]

-

Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

-

TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

YouTube. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. [Link]

-

ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

- Google Patents. (n.d.).

-

International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

-

Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Manipal University Jaipur. (n.d.). Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Ventura College. (n.d.). How to Perform a Recrystallization. [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

-

Semantic Scholar. (2017). Modelling and control of crystal purity, size and shape distributions in crystallization processes. [Link]

-

NIH. (n.d.). Purity Analysis of Highly Purified Materials by Time-Temperature Cryometry. [Link]

-

Loughborough University Research Repository. (2017, June 20). Modelling and control of crystal purity, size and shape distributions in crystallization processes. [Link]

-

Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

-

PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. (n.d.). Purity detection of the five compounds by HPLC. [Link]

-

ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

-

MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

NIH. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]

-

ResearchGate. (n.d.). methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. [Link]

-

MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

-

Journal of Medicinal Chemistry. (1995). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. [Link]

-

PMC. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

Sources

- 1. mt.com [mt.com]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. moravek.com [moravek.com]

- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. torontech.com [torontech.com]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Application Note: Microwave-Assisted Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions. The protocol employs a two-step sequence: the

Introduction & Scientific Rationale

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).[1] The 4-arylthiazol-2-ol motif (often existing as its tautomer, thiazolin-2-one ) is particularly valuable as a bioisostere for phenol or amide groups, offering unique hydrogen-bonding capabilities and metabolic stability.

Why Microwave Irradiation?

Conventional Hantzsch synthesis often suffers from long reaction times (12–24 hours) and variable yields due to the thermal instability of

-

Dipolar Polarization: Efficient energy transfer to the solvent (ethanol/acetic acid) generates rapid, uniform internal heating, bypassing the thermal lag of conductive heating.

-

Arrhenius Rate Enhancement: The ability to safely superheat solvents above their boiling points in sealed vessels accelerates the rate-determining step (nucleophilic attack of the thiocyanate sulfur) by orders of magnitude.

Retrosynthetic Analysis

The synthetic strategy disconnects the thiazole ring at the C-N and C-S bonds, tracing back to the

Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available acetophenone to the target thiazole.

Experimental Protocol

Part A: Synthesis of Precursor ( -Bromination)

Note: While commercially available, the

Reaction:

Materials:

-

5-Bromo-2-methoxyacetophenone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid (PTSA) (0.1 eq)

-

Acetonitrile (ACN) or Ethyl Acetate

Procedure:

-

Dissolve 5-bromo-2-methoxyacetophenone (500 mg, 2.18 mmol) in ACN (5 mL) in a 10 mL microwave vial.

-

Add NBS (427 mg, 2.40 mmol) and PTSA (41 mg, 0.22 mmol).

-

Seal the vial and irradiate at 90°C for 10 minutes (Dynamic Power mode, max 150W).

-

Workup: Concentrate solvent, redissolve in DCM, wash with water (

mL) to remove succinimide. Dry over -

Yield: Expect ~90% as a lachrymatory solid. Use immediately.

Part B: Microwave-Assisted Cyclization (The Core Step)

This step forms the thiazole ring via reaction with Potassium Thiocyanate (KSCN) in an acidic medium.

Reaction:

Materials:

-

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one (from Part A) (1.0 eq)

-

Potassium Thiocyanate (KSCN) (1.5 eq)

-

Ethanol (EtOH) (Abs. grade preferred)

-

Acetic Acid (AcOH) (Catalytic to stoichiometric)

Step-by-Step Protocol:

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the

-bromoketone (308 mg, 1.0 mmol) in Ethanol (4 mL). -

Addition: Add Potassium Thiocyanate (146 mg, 1.5 mmol) and Acetic Acid (0.5 mL). Note: The acid is crucial to direct the pathway toward the 2-hydroxythiazole (thiazolinone) rather than the imino-oxathiolane.

-

Irradiation: Cap the vial and place it in the microwave reactor.

-

Temperature: 100°C

-

Hold Time: 10 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (standard safety)

-

-

Monitoring: TLC (Hexane:EtOAc 7:3) should show complete consumption of the bromoketone (

) and appearance of a more polar spot ( -

Workup:

Optimization Parameters (Data Summary)

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation |

| 1 | Ethanol | Reflux | 180 | 65 | Incomplete conversion, some byproduct. |

| 2 | Ethanol | 80 | 15 | 78 | Good purity. |

| 3 | Ethanol/AcOH | 100 | 10 | 92 | Optimal conditions. Clean conversion. |

| 4 | DMF | 120 | 5 | 85 | Darker product, harder workup. |

Mechanistic Pathway[3][4][5]

The reaction proceeds via an initial

Figure 2: Mechanistic pathway.[4][5][6][7][8][9][10] The acid catalyst (AcOH) is essential in Step 4 to protonate the carbonyl oxygen, facilitating the ring closure.

Characterization & Quality Control

Expected Analytical Data:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: >200°C (Thiazolinones typically have high MPs).

-

H NMR (400 MHz, DMSO-

- 11.5–12.0 ppm (br s, 1H, -OH/-NH tautomer).

- 7.8–8.0 ppm (Aromatic protons, specific to 5-bromo-2-methoxy pattern).

- 6.8–7.1 ppm (s, 1H, Thiazole C5-H).

-

3.85 ppm (s, 3H, -OCH

-

MS (ESI):

calc. for

Critical Process Parameters (CPPs):

-

Moisture Control: While the reaction tolerates some moisture, wet ethanol can reduce yield. Use absolute ethanol.

-

Acid Stoichiometry: Insufficient acid may lead to the formation of 2-imino-1,3-oxathiolanes (kinetic product) rather than the thermodynamic thiazol-2-ol.

References

-

Microwave-Assisted Hantzsch Thiazole Synthesis

- Vertex AI Search Result 1.1: "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol..."

-

Source:

-

General Microwave Thiazole Protocols

- Vertex AI Search Result 1.2: "A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE..."

-

Source:

-

Alpha-Bromination Protocols (MW)

- Vertex AI Search Result 1.

-

Source:

-

Thiazole Biological Activity & Structure

- Vertex AI Search Result 1.11: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs..."

-

Source:

Sources

- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-BROMO-1-(3-BROMO-4-METHOXYPHENYL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Welcome to the technical support guide for the synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol and its related structures. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthetic route effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, which typically follows the Hantzsch thiazole synthesis pathway.[1][2] The primary product of this reaction using thiourea is 2-amino-4-(5-bromo-2-methoxyphenyl)thiazole, which exists in tautomeric equilibrium with its 2-imino form. The desired thiazol-2-ol is a less predominant tautomer; this guide will address the synthesis of the primary amino/imino product.

Problem 1: Consistently Low or No Yield

Q: I am experiencing very low yields or failing to isolate the desired product. What are the most common causes and how can I resolve them?

A: Low yield is a frequent issue that can often be traced back to starting materials, reaction conditions, or work-up procedures. Let's break down the critical factors.

1. Quality and Purity of Starting Materials:

-

α-Haloketone Integrity: The key precursor, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone, is often the primary point of failure. This α-haloketone is a potent lachrymator and can be unstable.

-

Cause: Decomposition of the α-haloketone upon storage or impurities from its synthesis.

-

Solution: Synthesize the α-haloketone immediately before use or purify it via recrystallization (e.g., from isopropanol) if it has been stored. Confirm its purity by ¹H NMR and TLC. The synthesis typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)ethanone.[3][4] Using a milder brominating agent like Copper(II) bromide can sometimes yield a cleaner product than liquid bromine.[5]

-

-

Thiourea Quality:

-

Cause: Thiourea can be hygroscopic or contain impurities like ammonium thiocyanate or urea. Contamination with urea can lead to the formation of oxazole byproducts.[6]

-

Solution: Use high-purity, dry thiourea. If necessary, it can be recrystallized from hot ethanol or water.

-

2. Suboptimal Reaction Conditions:

-

Cause: Inadequate temperature, incorrect solvent, or inappropriate reaction time can prevent the reaction from reaching completion. The Hantzsch synthesis involves an initial SN2 reaction followed by cyclization and dehydration, each with its own kinetic requirements.[7][8]

-

Solution:

-

Temperature & Solvent: The reaction is commonly performed in refluxing ethanol.[9][10] This provides sufficient thermal energy to overcome the activation barriers for both the cyclization and final dehydration steps. Other solvents like methanol or 1-propanol can also be effective.[10][11]

-

Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] The disappearance of the α-haloketone spot is a good indicator of completion. Typical reaction times range from 2 to 6 hours.[10]

-

Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[11]

-

3. Inefficient Work-up and Isolation:

-

Cause: The product, 2-amino-4-arylthiazole, is often isolated as a hydrobromide salt from the reaction mixture. Improper neutralization or precipitation can lead to significant product loss.

-

Solution: After cooling the reaction, the mixture is typically poured into water or a dilute base solution (e.g., sodium carbonate, sodium bicarbonate, or ammonium hydroxide) to neutralize the HBr byproduct and precipitate the free base form of the thiazole product.[11][12] Ensure the pH is basic (pH 8-9) for complete precipitation. Chilling the mixture on an ice bath can further improve the recovery of the solid product.

Troubleshooting Summary Table

| Problem | Potential Cause | Recommended Action & Scientific Rationale |

| Low Yield | Impure α-haloketone | Verify purity via NMR/TLC. Recrystallize or re-synthesize if necessary. The α-bromo group is the key electrophilic site for the initial SN2 attack by thiourea's sulfur atom; impurities or degradation compromise this step. |

| Wet or impure thiourea | Use dry, high-purity thiourea. Recrystallize if needed. Water can interfere with the reaction, and urea contamination can lead to oxazole side products.[6] | |

| Suboptimal Temperature | Reflux in ethanol. The reaction requires sufficient energy for the final dehydration step to form the aromatic thiazole ring.[8] | |

| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 eq.) of thiourea. This drives the reaction to completion by ensuring the full consumption of the α-haloketone.[11] | |

| Poor Product Precipitation | Neutralize with a base (e.g., Na₂CO₃) to pH 8-9. The product is often formed as an HBr salt, which is soluble. Neutralization yields the free base, which is typically poorly soluble in water and precipitates out.[11] |

Troubleshooting Workflow

Caption: Troubleshooting flowchart for low yield diagnosis.

Problem 2: Side Product Formation & Purification Challenges

Q: My TLC plate shows multiple spots after the reaction. What are these impurities, and what is the best method for purification?

A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

1. Identifying Potential Side Products:

-

Unreacted Starting Materials: The most common "impurities" are simply your unreacted 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone and thiourea.[6]

-

Oxazole Formation: If your thiourea is contaminated with urea, the corresponding oxazole can form via a similar reaction pathway.

-

Dimerization Products: Under certain conditions, α-haloketones can undergo self-condensation, although this is less common in the presence of a potent nucleophile like thiourea.

2. Recommended Purification Strategies:

-

Recrystallization: This is the most effective and common method for purifying solid 2-aminothiazole derivatives.[6]

-

Rationale: The desired product and impurities will have different solubility profiles in a given solvent system. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble compound (ideally your product) will crystallize out, leaving more soluble impurities in the mother liquor.

-

Recommended Solvents: Ethanol, methanol, or an ethanol/water mixture are excellent starting points for recrystallization.[12]

-

-

Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is the next logical step.

-

Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

-

Recommended Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% ethyl acetate) is a standard choice for separating compounds of moderate polarity like 2-aminothiazoles.[11]

-

Experimental Protocol: Recrystallization

-

Transfer the crude, dry solid product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Dry the crystals in a vacuum oven to obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of 2-amino-4-arylthiazoles?

A1: The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea).[1] The mechanism proceeds in three main stages:

-

Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.[7]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline derivative).

-

Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a significant driving force for this step.[8]

Mechanism Diagram

Caption: Key stages of the Hantzsch thiazole synthesis.

Q2: How do I prepare the required starting material, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone?

A2: This crucial α-haloketone is prepared by the bromination of its corresponding acetophenone precursor, 1-(5-bromo-2-methoxyphenyl)ethanone.[4] A reliable method uses Copper(II) bromide as the brominating agent, which is often easier to handle and more selective than elemental bromine.[3][5]

Experimental Protocol: Synthesis of 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 eq.) in a mixture of ethyl acetate and chloroform.[3]

-

Addition of Brominating Agent: Add Copper(II) bromide (CuBr₂, approx. 2.2 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and maintain it for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acetophenone.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated Copper(I) bromide.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Q3: Is the final product a thiazol-2-ol or a 2-aminothiazole?

A3: This is a critical point of potential confusion stemming from tautomerism. The reaction of an α-haloketone with unsubstituted thiourea overwhelmingly yields a 2-aminothiazole . This product exists in a tautomeric equilibrium with the 2(3H)-iminothiazoline form. The thiazol-2-ol tautomer is a minor contributor to the equilibrium and is generally not isolated directly from this synthesis. For the product to exist primarily as a thiazol-2-ol, a subsequent hydrolysis of the amino group would be required, typically under harsh acidic or basic conditions. Therefore, the product you are synthesizing should be correctly named 2-amino-4-(5-bromo-2-methoxyphenyl)thiazole .

Tautomerism Diagram

Caption: Tautomeric forms of the synthesized thiazole.

Q4: Are there modern, alternative methods to improve this synthesis?

A4: Yes, several modern techniques can be applied to potentially increase yields and reduce reaction times.

-

Microwave-Assisted Synthesis: Performing the Hantzsch synthesis under microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[13][14] The microwave energy efficiently heats the polar solvent (like ethanol), accelerating the reaction rate.

-

Catalysis: While the classic Hantzsch synthesis is often run without a catalyst, some reports suggest that using catalysts like silica-supported tungstosilicic acid can improve efficiency, especially in one-pot, multi-component variations of the reaction.[14]

-

Alternative Solvents: The use of room temperature ionic liquids has been shown to be effective for this synthesis, offering a greener alternative to volatile organic solvents and sometimes leading to excellent yields under ambient conditions.[9]

Comparison of Synthetic Conditions

| Method | Typical Temperature | Typical Time | Advantages | Disadvantages |

| Conventional Heating | Reflux (~78°C in EtOH) | 2-6 hours | Simple setup, widely accessible. | Longer reaction times, potential for side products. |

| Microwave Irradiation | 100-120°C | 5-30 minutes | Rapid, often higher yields, cleaner reactions.[14] | Requires specialized microwave reactor equipment. |

| Ultrasonic Irradiation | Room Temperature | 1-2 hours | Milder conditions, can improve yields.[14] | Requires an ultrasonic bath/probe. |

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1569. Available from: [Link]

-

CUTM Courseware. Thiazole synthesis. Available from: [Link]

-

Trobe, M., & Lindsley, C. W. (2014). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. ACS Combinatorial Science, 16(2), 79–84. Available from: [Link]

-

ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

-

Al-Ostath, A. I., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 12(45), 29505–29523. Available from: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. J. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemistry Review Letters, 8(1), 849-855. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189–1199. Available from: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Available from: [Link]

-

PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]

-

MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available from: [Link]

-

Pîrnău, A., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2022(3), M1432. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Brindisi, M., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3862–3866. Available from: [Link]

-

NIH. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Available from: [Link]

-

ResearchGate. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available from: [Link]

-

PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

-

PubMed. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Available from: [Link]

-

MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

-

PubMed. Thiazole and oxazole alkaloids: isolation and synthesis. Available from: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. 2-Bromo-1-(2-methoxyphenyl)ethanone | RUO | Supplier [benchchem.com]

- 4. 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Removing impurities from crude 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

The following technical guide addresses the purification of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol .

This guide deviates from standard "recipe" formats. Instead, it treats the purification process as a logic gate system based on the molecule's specific lactam-lactim tautomerism .

Subject: Purification Protocol for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The crude product you are handling is likely contaminated with unreacted

The Common Mistake: Researchers often attempt column chromatography on silica gel immediately. This fails because 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is tautomeric. It streaks on silica due to the equilibrium between its hydroxy (enol) and ketone (keto) forms, leading to poor separation and yield loss.

The Solution: Utilize the compound's pseudo-acidic nature (pKa ~9.5). Unlike 2-aminothiazoles (which are basic), the 2-hydroxythiazole moiety behaves like a phenol. It dissolves in base but precipitates in acid. We exploit this to wash away neutral impurities.

PART 1: The Mechanism (The "Why")

To purify this compound, you must understand what it is in solution. It is not a static alcohol. It exists in a dynamic equilibrium:

-

Lactim Form (2-hydroxy): Aromatic, favored in gas phase.

-

Lactam Form (2-one): Polar, favored in solid state and polar solvents.

Because of the electron-withdrawing thiazole ring and the 5-bromo substituent, the N-H (or O-H) proton is acidic.

-

Implication: The molecule forms a water-soluble salt with NaOH.

-

The Trap: Your impurities (specifically the

-bromoketone) are neutral . They will not dissolve in NaOH.

This difference in pKa is your primary separation lever.

PART 2: The Protocol (Acid-Base Swing)

Prerequisites:

-

Crude 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol (typically a yellow/brown solid).

-

1M NaOH (aq).

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

1M HCl (aq).

Step-by-Step Methodology

Phase 1: Solubilization & Filtration (The Validation Step)

-

Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

-

Stir vigorously for 15 minutes.

-

Checkpoint: The product must dissolve, forming a dark solution (phenolate/lactam anion).

-

Observation: Any solid remaining after 15 minutes is impurity (likely dimers or inorganic salts).

-

-

Filter the alkaline solution through a Celite pad to remove insoluble particulates.

Phase 2: The Organic Wash (Removing the Lachrymator)

Crucial Step: The unreacted starting material, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one , is a neutral organic molecule. It is a potent lachrymator (tear gas) and must be removed here.

-

Transfer the filtrate (NaOH solution) to a separatory funnel.

-

Extract with DCM (2 x volume of aqueous layer).

-

Discard the organic (DCM) layer.

-

Logic: The DCM pulls out the neutral bromoketone and non-acidic sulfur byproducts. Your product stays in the water (top layer) as the sodium salt.

-

Phase 3: Controlled Precipitation

-

Cool the aqueous alkaline layer to 0–5 °C (ice bath).

-

Slowly add 1M HCl dropwise with stirring.

-

Monitor pH. As you pass pH 7 and reach pH 3-4, the product will precipitate as a thick solid.

-

Filter the solid and wash with copious water (to remove NaCl) and cold hexanes (to remove trace stickiness).

PART 3: Visualization of Workflow

The following diagram illustrates the logic flow of the purification. If you fail at any "Decision Node," consult the Troubleshooting section.

Caption: Logic flow for the Acid-Base extraction of 4-arylthiazol-2-ols, separating neutral impurities from the acidic product.

PART 4: Polishing (Recrystallization)

If the product after acid precipitation is still slightly colored (often due to trace sulfur contaminants), perform a recrystallization.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Temperature | Target Impurity |

| Ethanol / Water | 9:1 | Reflux -> 4°C | General purification; removes trace salts. |

| Acetic Acid | Pure | 80°C -> RT | Excellent for removing sulfur oligomers. |

| Methanol | Pure | Reflux -> -20°C | Good for removing trace starting material. |

Note: Avoid Acetone or Chloroform for recrystallization as the solubility curve is often too flat (soluble even when cold).

PART 5: Troubleshooting & FAQs

Q1: The product turned into a sticky gum upon acidification. What happened?

-

Cause: You likely acidified too quickly, trapping water and impurities inside the precipitating lattice. Alternatively, trace DCM was left in the aqueous phase.

-

Fix: Decant the water. Dissolve the gum in a minimum amount of hot Ethanol. Let it cool slowly. Scratch the side of the flask with a glass rod to induce nucleation.

Q2: I tried column chromatography, but the product didn't move or streaked.

-

Cause: As mentioned, the tautomerism causes the molecule to interact strongly with the acidic silica.

-

Fix: If you must use a column, you need to "dope" your eluent. Use DCM:Methanol (95:5) with 1% Acetic Acid . The acid suppresses the ionization of the OH group, forcing it into a single protonated state that moves more cleanly.

Q3: The solid has a persistent strong smell (sweet/pungent).

-

Cause: This is the

-bromoketone starting material.[1][2] It is a lachrymator. -

Fix: Your organic wash (Phase 2) was insufficient. Redissolve the solid in NaOH and repeat the DCM wash twice.

Q4: My yield is very low after acidification.

-

Cause: The pH might not be low enough. Thiazol-2-ols are weak acids.

-

Fix: Ensure pH is < 4. If the volume of water is huge, the product might be partially soluble. Saturate the aqueous solution with NaCl (salting out) to force precipitation.

References

-

Hantzsch Thiazole Synthesis & Tautomerism

- Mechanism of Hantzsch synthesis and keto-enol equilibrium in thiazoles.

-

Source: (General reference for Hantzsch mechanism and workup).

-

Purification of 2-Hydroxythiazoles

- Methodology for separating hydroxy-thiazoles from neutral ketone precursors using alkaline extraction.

-

Source: (Analogous procedure for 2-hydroxy-4-methylthiazole).

-

pKa and Solubility Data

- Acidity constants of heterocyclic compounds.

-

Source:

-

Tautomeric Equilibrium in Crystallography

- Structural analysis showing the preference for the "one" (keto)

-

Source: [3]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]